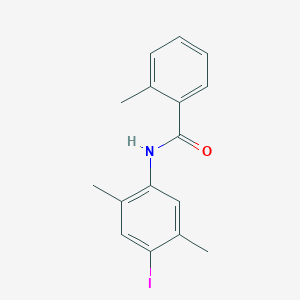![molecular formula C18H21N3O3S B244657 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244657.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. These enzymes are involved in various biological processes, including inflammation and cancer progression. By inhibiting their activity, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, the compound has been shown to have anti-viral activity against a variety of viruses, including HIV-1 and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also some limitations to the use of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments. The compound can be toxic at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new therapeutics based on the compound. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has shown promise as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to develop new drugs based on the compound.
Another area of interest is the elucidation of the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Despite extensive research, the precise mechanism by which the compound exerts its biological effects is not fully understood. Further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential targets for drug development.
Finally, there is a need for further studies on the toxicity and safety of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. While the compound has shown promise as a potential therapeutic agent, its toxicity at high concentrations may limit its use in certain applications. Further studies are needed to fully understand the toxicity and safety profile of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential side effects of the compound.
Métodos De Síntesis
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been described in the literature. The compound can be prepared by reacting 4-(methylsulfonyl)-1-piperazine with 4-aminobenzamide in the presence of a suitable catalyst. The resulting product can be purified by various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use in a variety of scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H21N3O3S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-25(23,24)21-13-11-20(12-14-21)17-9-7-16(8-10-17)19-18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,22) |
Clave InChI |
MBZLWGBIORLZJJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Solubilidad |
1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)